5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one
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Overview
Description
5’-hydroxy-7’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom, in this case, a cyclopropane ring fused to an indole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-hydroxy-7’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The spirocyclic structure can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5’-hydroxy-7’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Halogens, sulfonyl chlorides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of halogenated or sulfonated indoles
Scientific Research Applications
5’-hydroxy-7’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5’-hydroxy-7’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: A naturally occurring compound with anticancer properties.
5-hydroxyindoleacetic acid: A metabolite of serotonin, used as a biomarker in medical diagnostics.
3-methylindole: A compound with applications in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
5’-hydroxy-7’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Biological Activity
5'-Hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one, also known as LP-184, is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.
- Chemical Formula : C11H11N2O2
- Molecular Weight : 189.21 g/mol
- CAS Number : 1360931-98-1
Research indicates that this compound exhibits its biological effects primarily through the disruption of microtubule dynamics. This disruption is critical in cancer cells as it interferes with mitotic spindle formation, leading to cell cycle arrest and apoptosis.
Key Mechanisms:
- Microtubule Destabilization : The compound inhibits tubulin polymerization, which is essential for microtubule formation. This was evidenced by significant reductions in β-tubulin protein levels in treated cells .
- Induction of Apoptosis : Treatment with LP-184 resulted in increased cleavage of PARP, a marker of apoptosis, indicating that the compound can trigger programmed cell death in cancer cells .
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in various human colorectal cancer (CRC) cell lines .
Efficacy Against Cancer Cell Lines
Several studies have evaluated the anti-proliferative effects of this compound across different cancer cell lines:
Cell Line | IC50 (nM) | Response to Treatment |
---|---|---|
RKO | 4 | Significant growth inhibition |
HCT116 | 26 | Moderate growth inhibition |
HCT15 | 10 | High sensitivity; resistant to vincristine |
H630R1 | 20 | Sensitive; overexpresses ABCB1 |
The IC50 values demonstrate that the compound exhibits potent anti-cancer activity across various CRC cell lines, including those that are typically resistant to conventional therapies like vincristine and docetaxel .
Case Studies
In a notable study involving human colorectal cancer cells, LP-184 demonstrated significant growth inhibition and induced apoptosis after 48 hours of treatment. The study highlighted the compound's ability to affect key cellular signaling pathways involved in tumor progression:
- c-Myc and APC Decrease : Treatment led to reduced expression levels of c-Myc and APC, both critical for cell cycle regulation and tumor suppression.
- Heat Shock Proteins : Variations in heat shock protein expression were observed across different cell lines, suggesting a complex interaction with stress response mechanisms .
Properties
IUPAC Name |
5-hydroxy-7-methylspiro[1H-indole-3,1'-cyclopropane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-4-7(13)5-8-9(6)12-10(14)11(8)2-3-11/h4-5,13H,2-3H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQFHSZVAQNLJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C23CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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